molecular formula C13H16O4 B7906157 Ethyl 2-oxo-2-(4-propoxyphenyl)acetate

Ethyl 2-oxo-2-(4-propoxyphenyl)acetate

Cat. No.: B7906157
M. Wt: 236.26 g/mol
InChI Key: NBOAWUCYJFLRTJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-propoxyphenyl)acetate is an organic compound with the molecular formula C13H16O4 It is a derivative of acetic acid and contains a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(4-propoxyphenyl)acetate typically involves the esterification of 4-propoxybenzaldehyde with ethyl acetoacetate. The reaction is catalyzed by a base such as sodium ethoxide or potassium carbonate. The reaction mixture is refluxed in an appropriate solvent, such as ethanol, for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-propoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-2-(4-propoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(4-propoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, exerting their biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-(4-propoxyphenyl)acetate is unique due to the presence of the propoxyphenyl group, which can influence its reactivity and biological activity. This structural feature can lead to different chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-propoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-9-17-11-7-5-10(6-8-11)12(14)13(15)16-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOAWUCYJFLRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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